REACTION_SMILES
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[CH2:7]1[NH:8][CH:9]([C:17](=[O:18])[OH:19])[CH2:10][c:11]2[cH:12][cH:13][cH:14][cH:15][c:16]21.[CH3:1][C:2](=[O:3])[Cl:4].[CH3:5][OH:6].[O:20]=[CH:21][N:22]([CH3:23])[CH3:24]>>[CH3:1][O:18][C:17]([CH:9]1[NH:8][CH2:7][c:16]2[c:11]([cH:12][cH:13][cH:14][cH:15]2)[CH2:10]1)=[O:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C1Cc2ccccc2CN1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Type
|
product
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Smiles
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COC(=O)C1Cc2ccccc2CN1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH2:7]1[NH:8][CH:9]([C:17](=[O:18])[OH:19])[CH2:10][c:11]2[cH:12][cH:13][cH:14][cH:15][c:16]21.[CH3:1][C:2](=[O:3])[Cl:4].[CH3:5][OH:6].[O:20]=[CH:21][N:22]([CH3:23])[CH3:24]>>[CH3:1][O:18][C:17]([CH:9]1[NH:8][CH2:7][c:16]2[c:11]([cH:12][cH:13][cH:14][cH:15]2)[CH2:10]1)=[O:19]
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O=C(O)C1Cc2ccccc2CN1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1Cc2ccccc2CN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |